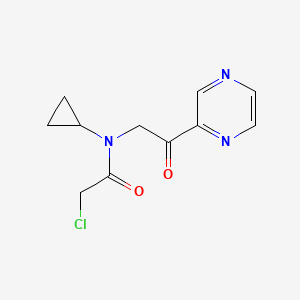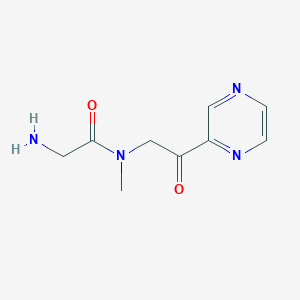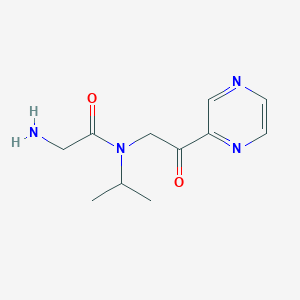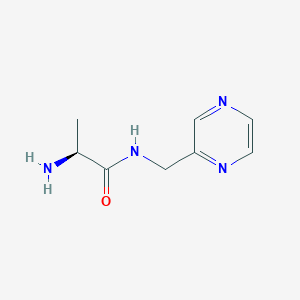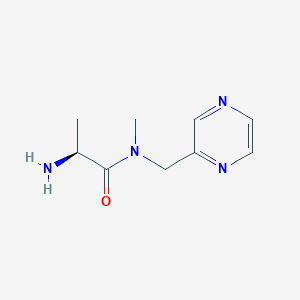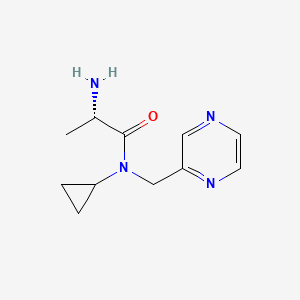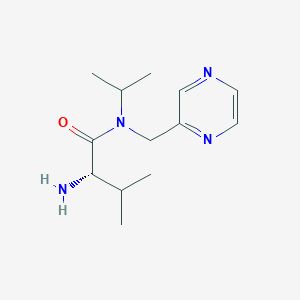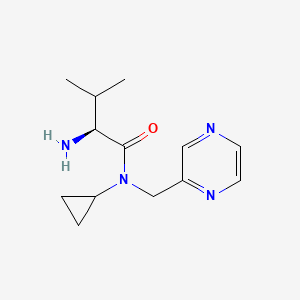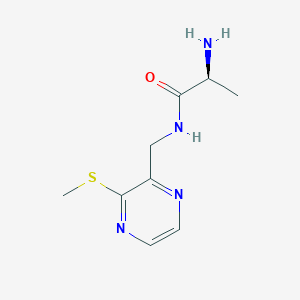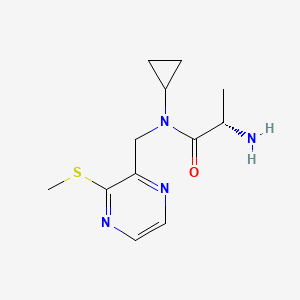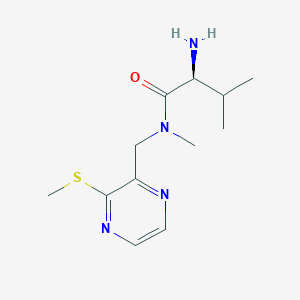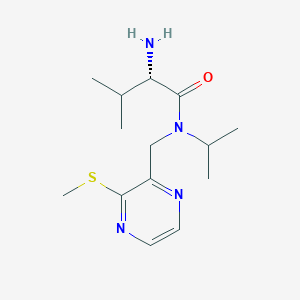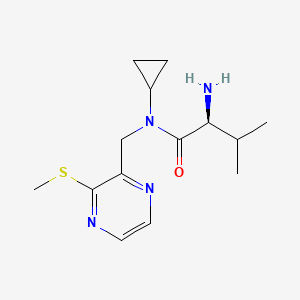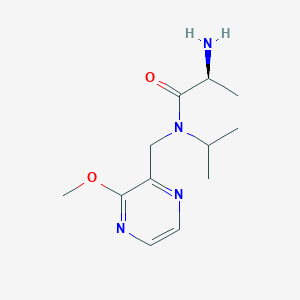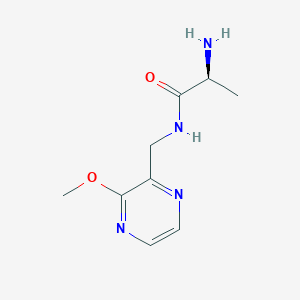
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields, including pharmaceuticals and chemical research. Its structure features an amino group, a methoxy-substituted pyrazine ring, and a propionamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionamide and 3-methoxy-pyrazine.
Coupling Reaction: The key step involves coupling the 3-methoxy-pyrazine with (S)-2-Amino-propionamide using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Using solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Automation: Employing automated synthesis equipment to scale up production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide: Similar structure but with an acetamide moiety instead of propionamide.
(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-butyramide: Similar structure but with a butyramide moiety instead of propionamide.
Uniqueness:
Structural Differences: The presence of the propionamide moiety in (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide distinguishes it from its analogs, potentially leading to different chemical and biological properties.
Reactivity: The specific arrangement of functional groups in this compound may result in unique reactivity patterns and applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(10)8(14)13-5-7-9(15-2)12-4-3-11-7/h3-4,6H,5,10H2,1-2H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKMTLUWBSSQF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=NC=CN=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
